molecular formula C40H40N10O13 B13062619 Pemetrexed R dimer CAS No. 1802552-04-0

Pemetrexed R dimer

Cat. No.: B13062619
CAS No.: 1802552-04-0
M. Wt: 868.8 g/mol
InChI Key: MYCCYMLLSPAQLR-CGDPJZLSSA-N
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Description

Pemetrexed R Dimer is a specialized chemical analog derived from Pemetrexed, a well-characterized multitargeted antifolate agent . Like its parent compound, the this compound is designed for investigative applications in oncology research, particularly in studying mechanisms of antimetabolite action and drug resistance. The classic mechanism of Pemetrexed involves the potent inhibition of key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) . By disrupting these enzymes, it impedes the synthesis of purine and pyrimidine nucleotides, thereby halting DNA replication and cell proliferation . This dimeric form may offer unique properties for probing enhanced binding affinity, resistance mechanisms, or altered cellular uptake in scientific models. Research indicates that tumor cells with specific genetic profiles, such as those with codeletion of the methylthioadenosine phosphorylase (MTAP) gene, may exhibit heightened sensitivity to antifolates like Pemetrexed . This makes such compounds valuable tools for studying targeted cancer therapies. This product is provided for advanced laboratory research purposes. It is strictly For Research Use Only and is not intended for any diagnostic, therapeutic, or human use.

Properties

CAS No.

1802552-04-0

Molecular Formula

C40H40N10O13

Molecular Weight

868.8 g/mol

IUPAC Name

(2S)-2-[[4-[2-[2-amino-6-[(5R)-2-amino-5-[2-[4-[[(1S)-1,3-dicarboxypropyl]carbamoyl]phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)/t22-,23-,40+/m0/s1

InChI Key

MYCCYMLLSPAQLR-CGDPJZLSSA-N

Isomeric SMILES

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)[C@]4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Pemetrexed R Dimer Formation Pathways and Synthetic Considerations

Mechanism of Pemetrexed (B1662193) R Dimer Generation via Basic Hydrolysis

The formation of the pemetrexed R dimer, along with its S-dimer counterpart, is frequently observed during the manufacturing process of pemetrexed disodium (B8443419), specifically under conditions of basic hydrolysis. vulcanchem.comnih.govmdpi.com The European Pharmacopoeia outlines a method for generating these dimeric impurities by dissolving pemetrexed disodium in a 0.1 M sodium hydroxide (B78521) solution and heating it to 70°C for 40 minutes. vulcanchem.comnih.govmdpi.com This process suggests that alkaline conditions facilitate the dimerization reaction.

Under basic conditions, the degradation of pemetrexed can proceed through the hydrolysis of the side-chain amide. mdpi.com While the precise mechanism is complex, it is proposed that the basic environment promotes oxidative coupling reactions at the pyrrolo[2,3-d]pyrimidine core of two pemetrexed molecules. vulcanchem.com This results in the formation of a carbon-carbon bond, linking the two units together. The presence of the D-enantiomer of pemetrexed, known as (R)-pemetrexed, can arise from trace amounts in the starting materials, such as diethyl L-glutamate, or through epimerization during the hydrolysis of ethyl esters in an alkaline medium at elevated temperatures. nih.govresearchgate.net

Oxidative Pathways Leading to Pemetrexed Dimer Formation

Oxidation is a primary degradation pathway for pemetrexed, leading to the formation of several products, including oxidative dimers. mdpi.combaertschiconsulting.commolnar-institute.com These reactions can be triggered by various factors such as the presence of oxygen, peroxides, free radicals, or light. mdpi.combaertschiconsulting.com The pyrrolopyrimidine ring system of the pemetrexed molecule is particularly susceptible to oxidation. molnar-institute.com

Forced degradation studies have confirmed that oxidation is a major mechanism for pemetrexed degradation in aqueous solutions. researchgate.net In the presence of oxygen, oxidative degradants such as α-hydroxy lactams, keto-pemetrexed, and oxidative dimers are formed. mdpi.com It has been noted that as the pH becomes more alkaline with the addition of NaOH, oxidation becomes the dominant degradation mechanism, with oxidative dimers being the major degradation products detected. mdpi.com The formation of these dimers can also be catalyzed by substances like bisulfite in solution when purged with air. baertschiconsulting.com

Methodologies for Targeted Synthesis of this compound in Research Contexts

For research and quality control purposes, specific methods have been developed to synthesize and isolate the this compound. A common approach involves intentionally stressing pemetrexed under conditions known to promote dimer formation.

One established method involves dissolving pemetrexed disodium in 0.1 M aqueous sodium hydroxide and heating the solution. nih.govmdpi.commolnar-institute.com A modified and more comprehensive procedure for generating a mixture of dimeric impurities involves heating pemetrexed disodium in 0.1 M NaOH under reflux for an extended period, such as three days. vulcanchem.commdpi.com Following this, the solution is acidified to a pH of 3 with 10% HCl, which causes the dimeric impurities to precipitate. vulcanchem.com The resulting precipitate, which contains a diastereoisomeric mixture of the dimers, can then be purified using chromatographic techniques like preparative High-Performance Liquid Chromatography (HPLC). nih.govbaertschiconsulting.com This allows for the isolation of the individual R and S dimers.

The enantiomeric impurity, (R)-pemetrexed, which is a precursor to the R dimer, can be prepared starting from diethyl D-glutamate, following a synthetic route analogous to that of pemetrexed disodium. nih.govresearchgate.net

Stereochemical Analysis of this compound Diastereoisomers

The this compound is a diastereoisomer of the pemetrexed S dimer. The "R" and "S" designations refer to the stereochemical configuration at the chiral centers within the molecule, particularly at the junction between the two pyrrolo[2,3-d]pyrimidine ring systems. vulcanchem.com The structure of pemetrexed itself contains a chiral center in the glutamic acid portion, which is typically in the S configuration for the active drug. europa.eu The formation of the dimer introduces new stereocenters.

The diastereoisomers of the pemetrexed dimer, specifically the (S,S) and (S,R) forms, can be separated and identified using chiral HPLC methods. nih.gov These isomers exhibit different retention times in HPLC analysis, allowing for their distinction. nih.gov For instance, in one study, the (S,S) and (S,R) diastereomers had retention times of 27.0 and 26.6 minutes, respectively. nih.gov The structural elucidation and confirmation of these diastereoisomers are achieved through a combination of advanced analytical techniques, including two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov These methods provide detailed information about the connectivity and spatial arrangement of the atoms within the molecule, confirming the specific stereochemistry of each diastereoisomer. vulcanchem.comnih.gov

Advanced Structural Elucidation and Analytical Characterization of Pemetrexed R Dimer

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Dimer Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like the Pemetrexed (B1662193) R dimer. bhu.ac.in It provides detailed information about the atomic connectivity and stereochemistry, which is crucial for confirming the dimer's structure and differentiating it from other related substances. vulcanchem.comnih.gov

The structural confirmation of pemetrexed impurities, including the dimeric forms, relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govpeerj.comresearchgate.net

1D NMR: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon framework of the molecule. Studies on related pemetrexed oxidative dimers have revealed an asymmetrical structure. baertschiconsulting.com For instance, the ¹³C NMR spectrum of an oxidative dimer showed a distinct carbonyl resonance around 179.46δ, indicating the presence of a lactam moiety in one half of the dimer, a feature absent in the parent pemetrexed molecule. baertschiconsulting.com

2D NMR: To establish the precise connectivity, various 2D NMR techniques are employed. nih.govresearchgate.net These include Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons or nitrogens, and Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2-3 bond) correlations between protons and carbons/nitrogens. nih.gov These experiments are essential to piece together the fragments and confirm the linkage between the two pemetrexed units. nih.goveuropa.eu

Table 1: NMR Spectroscopy Techniques for Pemetrexed R Dimer Analysis

Technique Purpose in Dimer Characterization Key Findings/Applications
¹H NMR Determines the chemical environment and connectivity of protons. Confirms the presence of two distinct monomeric units within the dimer structure. nih.goveuropa.eu
¹³C NMR Characterizes the carbon skeleton of the molecule. Reveals the asymmetry of the dimer, for example, by showing a lactam carbonyl carbon signal (~179 ppm) in one half of the molecule. baertschiconsulting.com
2D COSY Identifies scalar-coupled protons, mapping the spin systems within each glutamate (B1630785) side chain and aromatic ring. Confirms the integrity of the individual monomer backbones within the larger dimer structure. nih.gov
2D HSQC/HMBC Establishes single-bond (HSQC) and multiple-bond (HMBC) correlations between ¹H and ¹³C/¹⁵N nuclei. Crucial for definitively identifying the covalent linkage point between the two pyrrolo[2,3-d]pyrimidine cores. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. baertschiconsulting.com For the this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which helps in confirming the molecular formula. vulcanchem.com

The this compound is an oxidative dimer, and its molecular formula is C₄₀H₄₀N₁₀O₁₃, corresponding to a molecular weight of 868.8 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺) or a protonated molecule [M+H]⁺ depending on the ionization technique used.

When coupled with a separation technique like HPLC (LC-MS), MS can identify and characterize impurities even at very low levels. nih.gov Tandem mass spectrometry (MS/MS) is used to study fragmentation patterns. In this technique, the molecular ion of the this compound is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The resulting pattern is a "fingerprint" that can help confirm the structure proposed by NMR and other methods. While specific fragmentation pathways for the R dimer are not extensively published, they would likely involve cleavage at the amide linkages of the glutamate side chains and the bond connecting the two monomer units. researchgate.netresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular Formula C₄₀H₄₀N₁₀O₁₃ Defines the elemental composition of the molecule.
Molecular Weight 868.8 g/mol Provides the mass of the molecule, a primary identifier in MS.
Monoisotopic Mass 868.2776 Da Used in high-resolution mass spectrometry for unambiguous formula confirmation.
Expected m/z of [M+H]⁺ ~869.28 The mass-to-charge ratio of the protonated molecule, a key peak to identify in ESI-MS. nih.gov

High-Performance Liquid Chromatography (HPLC) for this compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical workhorse for separating and quantifying impurities in pharmaceutical substances like pemetrexed. vulcanchem.com Due to the structural similarity between pemetrexed and its related impurities, developing a robust, stability-indicating HPLC method is crucial.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. jddtonline.inforesearchgate.net Method development often focuses on achieving adequate separation (resolution) between all potential impurities and the main pemetrexed peak. The oxidative dimers, which include the this compound and its diastereomer the S dimer, are often the "critical pair" in the chromatogram, meaning they are the most difficult to separate from each other and require careful optimization of chromatographic conditions. molnar-institute.com

Table 3: Typical HPLC Method Parameters for this compound Analysis

Parameter Typical Conditions Purpose
Column Reversed-phase C8 or C18 (e.g., Zorbax SB-C8, Hypersil BDS C18) Provides the stationary phase for separating compounds based on hydrophobicity. molnar-institute.comjddtonline.info
Mobile Phase Gradient elution using a buffered aqueous phase (e.g., phosphate, acetate) and an organic modifier (e.g., acetonitrile). molnar-institute.comjddtonline.inforjptonline.org The changing solvent composition over time allows for the separation of a wide range of compounds with different polarities.
Flow Rate 1.0 - 2.0 mL/min Controls the speed of the separation. jddtonline.inforjptonline.org
Detection UV at ~220-250 nm Monitors the eluting compounds based on their ultraviolet light absorbance. molnar-institute.comjddtonline.info
Relative Retention Time (RRT) ~0.87 A key identifier for the this compound peak relative to the pemetrexed peak in a chromatogram.

Other Chromatographic and Spectroscopic Approaches for Comprehensive Dimer Characterization

While NMR, MS, and HPLC are the principal techniques, a comprehensive characterization of the this compound is often accomplished by integrating additional analytical approaches.

Preparative HPLC: Before detailed spectroscopic analysis can be performed, the impurity must often be isolated from the bulk drug substance and other impurities. Preparative HPLC is used to separate and collect a sufficient quantity (milligrams) of the pure this compound for offline analysis by techniques like NMR. baertschiconsulting.com

LC-MS: The hyphenation of liquid chromatography with mass spectrometry is a powerful tool for impurity profiling. europa.eunih.gov It allows for the tentative identification of impurities, such as the dimer, in complex mixtures based on their retention time and mass-to-charge ratio, even without having an isolated reference standard. researchgate.net

UV-Visible Spectroscopy: This technique is fundamental to the HPLC method, where it is used as the detector. The UV spectrum of the dimer, while expected to be similar to pemetrexed, can be recorded to ensure consistency and aid in quantification. The detection wavelength is typically set at a maximum absorbance common to both pemetrexed and its impurities to ensure a good response for all analytes. molnar-institute.com

Chiral HPLC: To resolve enantiomeric or diastereomeric impurities, chiral chromatography may be necessary. nih.gov In the case of the Pemetrexed R and S dimers, which are diastereomers, specific chiral stationary phases or additives might be required to achieve baseline separation if a standard reversed-phase column is insufficient. nih.govjddtonline.info

Table 4: Complementary Analytical Techniques

Technique Role in Dimer Characterization
Preparative HPLC Isolation and purification of the dimer for further structural studies. baertschiconsulting.com
LC-MS/MS Tentative identification of the dimer in complex mixtures and confirmation of molecular weight. nih.gov
UV-Visible Spectroscopy Used for detection in HPLC and for quantitative analysis. vulcanchem.com
Chiral HPLC Separation of diastereomers (e.g., R and S dimers). nih.gov

Stability and Degradation Kinetics of Pemetrexed R Dimer Within Pharmaceutical Systems

Influence of Environmental Factors on Pemetrexed (B1662193) R Dimer Stability

The formation of Pemetrexed R dimer, an oxidative dimeric impurity, is significantly influenced by several environmental factors, primarily oxidation, pH, temperature, and drug concentration.

Oxidation: The primary pathway for the degradation of pemetrexed in aqueous solutions is oxidation, which leads to the formation of oxidative dimers, including the R and S diastereomers. sps.nhs.ukmdpi.comnih.gov The presence of dissolved oxygen is a critical factor; studies have shown that controlling dissolved oxygen levels to below 1 ppm and reducing headspace oxygen in packaging to below 1% significantly improves the stability of pemetrexed solutions. researchgate.netnih.gov Forced degradation studies using oxidizing agents like hydrogen peroxide confirm the susceptibility of pemetrexed to oxidative degradation, resulting in the generation of these dimers. mdpi.comnih.gov

pH: The pH of the solution plays a crucial role in the stability of pemetrexed and the formation of its degradants. While pemetrexed degrades under both acidic and alkaline conditions, the formation of oxidative dimers is particularly pronounced in alkaline environments. mdpi.comnih.gov One study noted that as sodium hydroxide (B78521) was added to a pemetrexed solution, oxidation became the dominant degradation mechanism, with oxidative dimers being the major products detected. mdpi.com Conversely, acidic conditions tend to favor hydrolysis, leading to the formation of des-glutamate and glutamic acid. sps.nhs.uknih.gov Research suggests an optimal pH range of 7 to 8 for the stability of pemetrexed injectable solutions. researchgate.netnih.gov

Temperature: Elevated temperatures accelerate the degradation of pemetrexed. nih.govbaertschiconsulting.com Thermal stress has been shown to promote the formation of oxidative degradation products. mdpi.comresearchgate.net While it can be difficult to predict the exact extent to which heat accelerates oxidation due to the inverse relationship between temperature and the amount of dissolved oxygen, studies confirm that storage at refrigerated temperatures (2-8°C) is preferable to ambient or elevated temperatures for maintaining the stability of pemetrexed solutions. mdpi.comnih.gov

Concentration: The concentration of the pemetrexed solution also impacts its stability. Research indicates a concentration-dependent degradation, with higher concentrations of pemetrexed exhibiting greater stability. researchgate.netnih.gov In one study, a 50 mg/mL solution was found to be more stable than 25 mg/mL and 12.5 mg/mL solutions, which is attributed to the lower probability of oxidative attack by dissolved oxygen at higher drug concentrations. researchgate.netnih.gov

Light: Photostability studies have been conducted to assess the impact of light. While some color change was observed when the drug substance was exposed to simulated sunlight, packaging the final product in vials with protection from light, such as a nitrogen overlay, helps to minimize degradation. baertschiconsulting.comeuropa.eu

Kinetic Modeling of this compound Formation and Degradation

The rate of impurity formation provides an indirect measure of the degradation kinetics. In a stability study of pemetrexed solutions in 0.9% sodium chloride infusion bags stored at 2-8°C, the increase in related substances was the limiting factor for determining the shelf life. sps.nhs.uknih.gov The study observed the following increases in impurities over a 28-day period, which included a 24-hour excursion at 25°C. sps.nhs.uk

Table 1: Increase in Pemetrexed Related Substances Over 28 Days
Initial ConcentrationStorage ConditionsIncrease in Largest Individual ImpurityTotal Increase in ImpuritiesTotal Loss of PemetrexedSource
2 mg/mL2-8°C for 28 days + 24 hrs at 25°C~0.3%~0.8%Minimal sps.nhs.uk
13.5 mg/mL2-8°C for 28 days + 24 hrs at 25°C~0.7%~1.5%~2.5% sps.nhs.uk

These findings illustrate that even under refrigerated conditions, the formation of degradation products, including oxidative dimers like the this compound, occurs steadily over time. The rate of formation is influenced by the initial concentration of the drug. sps.nhs.uk

Degradation Product Profiling: Interrelationship of this compound with Other Related Substances

The degradation of pemetrexed is a complex process that can proceed through multiple pathways, primarily oxidation and hydrolysis, leading to a variety of related substances. nih.govbaertschiconsulting.comresearchgate.net The this compound is a key product of the oxidative pathway.

Oxidative Degradation Pathway: This is the main degradation route for pemetrexed in aqueous solutions. sps.nhs.ukmdpi.com The reaction with oxygen, which can be catalyzed by factors like light and heat, generates several significant impurities. nih.govbaertschiconsulting.com The this compound is formed alongside its diastereomer, the Pemetrexed S dimer. These oxidative dimers are considered major degradation products. researchgate.netmolnar-institute.com Other products formed through this pathway include:

α-hydroxy lactams: These are generated through the reaction of pemetrexed with singlet oxygen. mdpi.combaertschiconsulting.com

Keto-pemetrexed: Also known as lactam isomers, this is another significant oxidative degradant. sps.nhs.ukmdpi.comnih.gov

Ring-opened ketoamine: This impurity is also formed via oxidation. baertschiconsulting.com

Hydrolytic Degradation Pathway: This pathway is predominant under acidic or strongly alkaline conditions. sps.nhs.uknih.gov

Acidic Conditions: Under low pH, acid-catalyzed hydrolysis of the amide linkage occurs, leading to the formation of des-glutamate and glutamic acid . sps.nhs.ukmdpi.comnih.gov

Alkaline Conditions: Under high pH, degradation can proceed via hydrolysis of the side-chain amide, followed by deamination. sps.nhs.uknih.gov

The interplay between these pathways is influenced by the specific environmental conditions. For instance, while alkaline conditions favor the formation of oxidative dimers, acidic conditions favor the formation of hydrolytic products. mdpi.com It has also been noted that hydrolytic degradation products could potentially undergo further degradation by oxidation. researchgate.net

The table below summarizes the key degradation products of pemetrexed and their pathway of formation.

Table 2: Major Degradation Products of Pemetrexed
Degradation ProductFormation PathwayInfluencing FactorsSource
This compoundOxidationOxygen, Alkaline pH, Heat sps.nhs.ukmdpi.commolnar-institute.com
Pemetrexed S dimerOxidationOxygen, Alkaline pH, Heat molnar-institute.com
α-hydroxy lactamsOxidationSinglet Oxygen, Light mdpi.combaertschiconsulting.com
Keto-pemetrexedOxidationOxygen sps.nhs.uknih.gov
Ring-opened ketoamineOxidationHeat baertschiconsulting.com
Des-glutamateHydrolysisAcidic pH sps.nhs.uknih.gov
Glutamic acidHydrolysisAcidic pH sps.nhs.uknih.gov

In Vitro Biochemical and Molecular Studies Involving Pemetrexed R Dimer

Investigation of Pemetrexed (B1662193) Interaction with Folate Pathway Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase, Glycinamide (B1583983) Ribonucleotide Formyltransferase)

In vitro studies have established that pemetrexed functions as a multi-targeted antifolate by inhibiting several key enzymes involved in the de novo biosynthesis of purine (B94841) and thymidine (B127349) nucleotides. europa.eu The primary targets of pemetrexed are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). europa.euresearchgate.netcancernetwork.commdpi.comnih.gov Pemetrexed also shows inhibitory activity against 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT). openaccessjournals.com

The inhibition of these enzymes disrupts the synthesis of DNA and RNA precursors, which are vital for the proliferation and survival of both normal and cancerous cells. mdpi.comresearchgate.net Pemetrexed itself is a prodrug that is converted into more active polyglutamate forms within the cell by the enzyme folylpolyglutamate synthetase. cancernetwork.comdrugbank.com These polyglutamated derivatives are potent inhibitors of TS and GARFT and are retained within cells for extended periods, leading to prolonged drug action. openaccessjournals.comdrugbank.com

The inhibitory profile of pemetrexed and its polyglutamated forms against its target enzymes is a key determinant of its cytotoxic activity. While initially investigated as a TS inhibitor, further studies revealed its broader activity against DHFR and GARFT. cancernetwork.com The ability to target multiple enzymes in the folate pathway provides a therapeutic advantage over antifolates that are specific to a single enzyme. nih.gov

Table 1: Pemetrexed's Interaction with Folate Pathway Enzymes

Enzyme Target Role in Metabolism Effect of Pemetrexed Inhibition Citations
Thymidylate Synthase (TS) Catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in pyrimidine (B1678525) synthesis. Inhibition leads to depletion of dTMP, disrupting DNA synthesis and repair. researchgate.netfrontiersin.org europa.euresearchgate.netcancernetwork.commdpi.comnih.govopenaccessjournals.comresearchgate.netfrontiersin.orgnih.gov
Dihydrofolate Reductase (DHFR) Reduces dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines and thymidylate. Inhibition depletes the pool of reduced folates, impacting multiple biosynthetic pathways. europa.euresearchgate.netcancernetwork.commdpi.comnih.govopenaccessjournals.comresearchgate.netnih.gov europa.euresearchgate.netcancernetwork.commdpi.comnih.govopenaccessjournals.comresearchgate.netnih.gov
Glycinamide Ribonucleotide Formyltransferase (GARFT) A key enzyme in the de novo purine synthesis pathway. Inhibition blocks the formation of purine nucleotides, essential for both DNA and RNA synthesis. europa.euresearchgate.netcancernetwork.commdpi.comnih.govopenaccessjournals.comresearchgate.net europa.euresearchgate.netcancernetwork.commdpi.comnih.govopenaccessjournals.comresearchgate.net
Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT) An enzyme involved in purine synthesis. Inhibition contributes to the disruption of purine nucleotide formation. researchgate.netopenaccessjournals.comresearchgate.net researchgate.netopenaccessjournals.comresearchgate.net

Analysis of Pemetrexed Cellular Uptake and Intracellular Disposition

The efficacy of pemetrexed is dependent on its transport into cells and its subsequent intracellular metabolism. In vitro studies have shown that pemetrexed is transported into cells via the reduced folate carrier (RFC) and the membrane folate binding protein transport systems. europa.eunih.gov It also has a high affinity for the proton-coupled folate transporter (PCFT). researchgate.net

Once inside the cell, pemetrexed is rapidly and efficiently converted to its active polyglutamate forms by the enzyme folylpolyglutamate synthetase. europa.euresearchgate.netdrugbank.com This polyglutamation process is a time- and concentration-dependent phenomenon that occurs more extensively in tumor cells compared to normal tissues. drugbank.com The polyglutamated metabolites have an increased intracellular half-life, leading to prolonged inhibition of target enzymes and sustained drug action within malignant cells. openaccessjournals.comdrugbank.com

Assessment of Potential Modulatory Effects of Pemetrexed's Preclinical Pharmacological Activities

The preclinical pharmacological activities of pemetrexed have been shown to be modulated by various factors. For instance, the expression levels of its target enzymes can influence its efficacy. In vitro studies have demonstrated that cancer cell lines with low expression of thymidylate synthase are highly sensitive to pemetrexed. researchgate.net Conversely, upregulation of TS is a mechanism of resistance to the drug. frontiersin.org

Furthermore, the cellular folate status can impact pemetrexed's activity. Folic acid and vitamin B12 supplementation have been shown to reduce the toxicities associated with pemetrexed without compromising its efficacy. cancernetwork.comopenaccessjournals.com This is thought to be due to the modulation of folate pools within the cells. researchgate.net

In preclinical models, pemetrexed has demonstrated synergistic effects when combined with other chemotherapeutic agents like cisplatin. drugbank.com This suggests that pemetrexed can modulate the cellular environment to enhance the activity of other anticancer drugs.

Exploration of Pemetrexed's Influence on Protein Dimerization (e.g., IRE1, MTHFD2L)

Recent in silico and in vitro studies have begun to explore the potential influence of pemetrexed on protein dimerization beyond its primary targets. One study investigated the interaction of pemetrexed with the inositol-requiring enzyme 1 (IRE1), a key protein in the unfolded protein response. The study suggested that pemetrexed could bind to the dimer interface of the RNase domains of IRE1, potentially widening the RNase pocket. nih.gov While pemetrexed did not show a significant effect on IRE1 phosphorylation, this finding opens up new avenues for understanding its broader molecular interactions. nih.gov

Another area of interest is the dimerization of thymidylate synthase, which is an obligate homodimer for its catalytic activity. chemrxiv.orgpnas.org While pemetrexed is a classical active-site inhibitor, the disruption of the hTS dimer interface has been proposed as a novel therapeutic strategy. chemrxiv.orgpnas.org Although there is no direct evidence that pemetrexed itself acts as a dimer disruptor, its role as a potent inhibitor highlights the importance of the enzyme's quaternary structure for its function.

Future Directions and Emerging Research Avenues for Pemetrexed R Dimer

Development of Advanced Analytical Methods for Ultra-Trace Detection of Pemetrexed (B1662193) R Dimer

The accurate detection and quantification of the Pemetrexed R dimer, especially at ultra-trace levels, are critical for ensuring the quality and stability of the final drug product. While High-Performance Liquid Chromatography (HPLC) remains the foundational technique, future research is focused on enhancing sensitivity, and specificity, and exploring novel analytical technologies.

High-Performance Liquid Chromatography, particularly in a reversed-phase setup with UV detection, is the primary method for separating and quantifying Pemetrexed dimers from the active pharmaceutical ingredient (API) and other related substances. vulcanchem.comnih.gov The European Pharmacopoeia details a standardized HPLC method for this purpose. nih.gov To improve upon this, research is moving towards coupling HPLC with more sophisticated detectors. The use of mass spectrometry (MS) and charged aerosol detectors (CAD) offers greater sensitivity and specificity, enabling the confident identification and verification of impurities like the this compound. molnar-institute.com Current HPLC methods can achieve a limit of quantitation for degradation products of approximately 0.01%, a benchmark that new technologies aim to surpass. baertschiconsulting.com

Emerging analytical techniques offer promising avenues for future development. Surface-Enhanced Raman Spectroscopy (SERS) is a powerful vibrational spectroscopy method that provides detailed molecular structure information, making it a potential tool for real-time stability studies and degradation mechanism analysis. researchgate.net For achieving exceptionally low detection limits, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which has been used for ultra-trace analysis of platinum-based drugs, could be adapted for complex molecules like Pemetrexed and its dimers. researchgate.net Furthermore, chemiluminescence detection, noted for its high sensitivity, is being explored for various cytotoxic drugs and could be developed into a novel method for detecting this compound at trace concentrations. flinders.edu.au

Analytical MethodPrincipleApplication to this compoundFuture Development Focus
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a stationary and mobile phase.Primary method for separation and quantification; often with UV detection. vulcanchem.comnih.govImproving column technology and method robustness for higher resolution.
Liquid Chromatography-Mass Spectrometry (LC-MS)Combines the separation power of HPLC with the mass analysis capabilities of MS.Impurity identification and structural confirmation. molnar-institute.comDevelopment of high-resolution MS methods for unambiguous identification of isomers.
Surface-Enhanced Raman Spectroscopy (SERS)Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces.Potential for in-situ stability monitoring and studying degradation pathways. researchgate.netCreating standardized SERS substrates and protocols for quantitative analysis.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Uses an inductively coupled plasma to ionize the sample for mass spectrometric measurement.Hypothetical application for ultra-trace quantification, potentially by tagging the molecule. researchgate.netExploring derivatization or tagging methods to make the dimer amenable to ICP-MS analysis.

Computational Chemistry and Molecular Dynamics Simulations of this compound Structure and Reactivity

Computational chemistry and molecular dynamics (MD) simulations are becoming indispensable tools for predicting the structure, stability, and reactivity of pharmaceutical impurities. For the this compound, these in silico methods offer a pathway to understand its behavior at a molecular level without the need for complex and costly synthesis and isolation of the pure impurity.

MD simulations can model the conformational dynamics of the this compound in various environments, such as in aqueous solution or interacting with biological macromolecules. Studies on the parent molecule, Pemetrexed, have successfully used MD simulations to confirm its stable binding within protein pockets, such as the IRE1 RNase dimer interface and the proton-coupled folate transporter (PCFT). nih.govnih.gov These simulations, often running for hundreds of nanoseconds, provide insights into the stability of ligand-receptor complexes and can identify key interacting residues. nih.govacs.org

For the this compound, future computational studies could focus on several key areas. First, modeling the dimer's three-dimensional structure and comparing its conformational flexibility to the active Pemetrexed monomer could help explain differences in physical properties. Second, simulations could elucidate the mechanism of its formation, particularly the oxidative coupling process, by modeling the interaction energies and reaction pathways. Finally, docking studies and binding free energy calculations, such as those using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method, could predict whether the this compound has any affinity for the biological targets of Pemetrexed, such as thymidylate synthase. nih.gov Such studies would provide a theoretical foundation for the experimental investigations described in the following section.

Computational MethodObjectiveRelevance to this compound ResearchExample from Pemetrexed Research
Molecular DockingPredicts the preferred orientation of one molecule to a second when bound to each other.To predict if the R dimer can bind to the same enzymes as Pemetrexed.Pemetrexed was docked into the IRE1 RNase dimer interface to identify binding modes. nih.gov
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules over time.To assess the structural stability and conformational changes of the R dimer in solution and when interacting with biological targets.MD simulations confirmed the stability of Pemetrexed within a novel binding site of IRE1. nih.gov
Binding Free Energy Calculations (e.g., MM-GBSA)Estimates the free energy of binding of a ligand to a receptor.To quantify the potential binding affinity of the R dimer to target enzymes and compare it to the parent drug.MM-GBSA was used to calculate the free energies of binding for compounds at the IRE1 dimer interface. nih.gov
Quantum Chemical CalculationsApplies quantum mechanics to study chemical properties and reactions.To investigate the electronic structure and reactivity of the R dimer, providing insight into its formation mechanism.Calculations were used to estimate the interaction strength of Pemetrexed with gold nanoparticles. researchgate.net

Mechanistic Investigations into the Biological Relevance (or lack thereof) of this compound

A critical area of future research is to definitively determine the biological relevance, or more likely, the lack thereof, of the this compound. As a stereoisomer of the Pemetrexed S dimer, the R dimer is classified as a process-related impurity. vulcanchem.comnih.gov The primary biological activity of the drug product resides in the Pemetrexed monomer, which inhibits several key enzymes involved in DNA and RNA synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). nih.govnih.gov

The central research question is whether the this compound possesses any clinically significant biological activity, either agonistic or antagonistic, at the targets of the parent drug. It is hypothesized that the dimeric structure and altered stereochemistry would significantly hinder or prevent its binding to the active sites of these enzymes. Future mechanistic investigations should involve synthesizing and isolating the pure this compound to perform in vitro enzymatic assays. These studies would directly measure the inhibitory activity (IC50) of the R dimer against TS, DHFR, and GARFT and compare it to that of Pemetrexed.

Furthermore, cellular assays using cancer cell lines could be employed to assess if the R dimer has any effect on cell proliferation or if it can induce the downstream cellular effects seen with Pemetrexed, such as the G1 phase cell-cycle arrest. iiarjournals.org While some research has shown that the Pemetrexed monomer can influence the oligomerization state of certain proteins, such as shifting Thymidine (B127349) Kinase 1 (TK1) towards its highly active tetramer state, it is unlikely the R dimer impurity would have a similar effect. nih.gov Confirming the biological inertness of the this compound is crucial for establishing safe limits in the final drug product based on toxicological qualification rather than assuming pharmacological activity.

Strategies for Mitigating this compound Formation in Drug Manufacturing and Storage

Given that the this compound is an oxidative degradation product, developing robust strategies to prevent its formation is a key objective for pharmaceutical development and manufacturing. molnar-institute.commdpi.com Research has identified that the dimer can form during synthesis, particularly under basic hydrolysis conditions, and during storage of the aqueous drug product. nih.govmdpi.com Future work will focus on optimizing formulation, processing, and packaging controls.

Forced degradation studies have confirmed that oxidation is the primary degradation pathway for Pemetrexed in aqueous solutions, leading to the formation of oxidative dimers. mdpi.com Consequently, mitigation strategies are centered on controlling the factors that promote oxidation. This involves a multi-pronged approach encompassing formulation, process controls, and packaging.

Formulation Controls: The addition of antioxidants has proven highly effective. A combination of sodium sulfite (B76179), which prevents discoloration, and N-acetylcysteine (NAC), which prevents chemical degradation by acting as a sacrificial reductant, significantly enhances stability. mdpi.comresearchgate.net The pH of the solution is another critical parameter; degradation is markedly increased at a pH below 6, making a neutral to slightly alkaline pH range of 7-8 optimal for stability. mdpi.comresearchgate.net Studies have also shown that higher concentrations of Pemetrexed (e.g., 50 mg/mL) are more stable than lower concentrations. mdpi.com

Process and Packaging Controls: Since molecular oxygen is a key reactant in the degradation pathway, its removal is paramount. During manufacturing, purging the solution with nitrogen to reduce the dissolved oxygen (DO) level to below 1 ppm is a critical step. mdpi.comresearchgate.net Similarly, controlling the packaging environment by replacing the air in the vial headspace with nitrogen to achieve an oxygen level below 1% drastically improves the long-term stability of the drug product. mdpi.comresearchgate.net

Future research will aim to refine these strategies, perhaps by exploring novel antioxidant systems or advanced packaging technologies that can more effectively exclude oxygen over the product's shelf-life.

Control StrategyParameterRecommended Control and RationaleReference
FormulationAntioxidantsAdd sodium sulfite (~0.06 mg/mL) and N-acetylcysteine (~1.63 mg/mL) to act as sacrificial agents and inhibit oxidation. mdpi.com, researchgate.net
pHMaintain pH in the range of 7.0–8.0, as acidic conditions (pH < 6) promote significant degradation. mdpi.com, researchgate.net
Drug ConcentrationUse higher concentrations (e.g., 50 mg/mL), which show less degradation compared to more dilute solutions. mdpi.com, researchgate.net
Process ControlDissolved Oxygen (DO)Purge solution with nitrogen to reduce DO levels to less than 1 ppm, minimizing the presence of a key reactant for oxidation. mdpi.com, researchgate.net
Packaging ControlHeadspace OxygenUse a nitrogen headspace in the final vial to reduce oxygen levels to less than 1%, preventing degradation during storage. mdpi.com, researchgate.net

Q & A

Q. What spectroscopic and crystallographic methods are used to confirm the structural integrity of Pemetrexed R dimer?

To verify the compound’s structure, researchers employ 1H-NMR for proton environment analysis and infrared (IR) spectroscopy to identify functional groups. Powder X-ray diffraction (PXRD) is critical for distinguishing polymorphic forms, as different crystal structures produce distinct diffraction patterns . For example, PXRD peaks at specific angles (e.g., 2θ = 5.3°, 12.7°) confirm the dominant polymorphic form. These methods must be cross-validated with elemental analysis (C, H, N) to ensure purity and stoichiometry.

Q. What experimental models (in vitro/in vivo) are optimal for evaluating this compound’s antitumor activity?

  • In vitro : NSCLC cell lines (e.g., H460, H1299) are treated with Pemetrexed to assess thymidylate synthase (TS) inhibition via 3H-thymidine incorporation assays . Dose-response curves (IC50 values) and cell cycle arrest (S-phase) are measured using flow cytometry .
  • In vivo : Xenograft models (e.g., athymic mice implanted with A549 cells) evaluate tumor regression. Pharmacokinetic parameters (e.g., AUC, Cmax) are derived from plasma sampling post-intravenous administration .

Q. What standardized protocols exist for clinical trials involving this compound in NSCLC?

Phase III trials typically use 500 mg/m² Pemetrexed + 75 mg/m² cisplatin every 21 days, with vitamin B12/folic acid supplementation to mitigate toxicity. Key endpoints include:

  • Overall survival (OS) : Median OS of 12.1 months vs. 9.3 months for cisplatin monotherapy in mesothelioma .
  • Progression-free survival (PFS) : 2.9 months in second-line NSCLC treatment .
  • Toxicity grading per CTCAE v5.0 , focusing on neutropenia, anemia, and fatigue .

Advanced Research Questions

Q. How does TK1 tetramerization influence this compound resistance in NSCLC?

Pemetrexed induces a rapid shift in thymidine kinase 1 (TK1) from monomer/dimer states to tetramerization (10-fold increase in H460 cells at 2 hours), enhancing thymidine salvage pathway activity and bypassing TS inhibition. This is quantified via size-exclusion chromatography and Western blotting under non-denaturing conditions. Co-treatment with cisplatin does not suppress tetramerization, suggesting intrinsic resistance mechanisms .

Q. Can thymidylate synthase (TYMS) expression serve as a predictive biomarker for Pemetrexed response in advanced breast cancer?

Retrospective studies using immunohistochemistry (IHC) show high TYMS expression (nuclear/cytoplasmic staining) correlates with poor response (ORR: 31.17% in low TYMS vs. 9.2% in high TYMS). Cox regression analysis confirms TYMS as an independent prognostic factor (HR: 2.1, p < 0.05). However, contradictory data in NSCLC suggest histology (non-squamous vs. squamous) may supersede TYMS as a biomarker .

Q. What pharmacogenomic approaches identify susceptibility markers for Pemetrexed toxicity?

Genome-wide eQTL analysis reveals CTTN and ZMAT3 as key predictors of Pemetrexed-induced cytotoxicity. Knockdown experiments in germline/tumor cells show reduced survival (p < 0.01), validated via PCR-based assays and semi-high-throughput cytotoxicity screens . These genes explain >30% of phenotypic variation in drug response .

Q. How do pemetrexed-cisplatin combinations alter tumor microenvironment (TME) dynamics in NSCLC?

Post-treatment TME analysis via multiplex immunofluorescence shows increased CD8+ T-cell infiltration (1.5-fold, p = 0.03) and reduced PD-L1 expression in responders. Cytokine profiling (IL-6, TNF-α) correlates with improved disease control rates (64.94%) .

Contradictions and Methodological Challenges

8. Discrepancies in biomarker utility: TYMS vs. histology-driven efficacy
While TYMS predicts resistance in breast cancer , NSCLC trials emphasize histology (non-squamous) as the primary determinant of Pemetrexed efficacy. Gene expression signatures (e.g., ERCC1, BRCA1) from microarray data may reconcile this by integrating multiple pathways .

9. Conflicting evidence on maintenance therapy protocols
The PARAMOUNT trial shows pemetrexed maintenance post-induction improves OS (13.9 vs. 11.0 months, HR: 0.78) , but the EXCLAIM-2 trial notes no benefit when combined with TAK-788 (EGFR-TKI). Divergent outcomes highlight the need for biomarker-stratified trial designs .

Methodological Recommendations

  • For resistance studies : Combine size-exclusion chromatography with 3H-thymidine assays to quantify TK1 tetramer dynamics .
  • For biomarker validation : Use Cox proportional hazards models adjusted for histology and staging .
  • For pharmacogenomics : Integrate eQTL mapping with CRISPR knockdown to validate susceptibility loci .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.